N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1058207-66-1
VCID: VC11931432
InChI: InChI=1S/C24H27N3O5/c1-4-32-19-8-6-18(7-9-19)20-14-24(29)27(16-26-20)15-23(28)25-12-11-17-5-10-21(30-2)22(13-17)31-3/h5-10,13-14,16H,4,11-12,15H2,1-3H3,(H,25,28)
SMILES: CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

CAS No.: 1058207-66-1

Cat. No.: VC11931432

Molecular Formula: C24H27N3O5

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide - 1058207-66-1

Specification

CAS No. 1058207-66-1
Molecular Formula C24H27N3O5
Molecular Weight 437.5 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C24H27N3O5/c1-4-32-19-8-6-18(7-9-19)20-14-24(29)27(16-26-20)15-23(28)25-12-11-17-5-10-21(30-2)22(13-17)31-3/h5-10,13-14,16H,4,11-12,15H2,1-3H3,(H,25,28)
Standard InChI Key VAJUZZVHPKZWAI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. It features a central acetamide group linked to a 1,6-dihydropyrimidine moiety and a phenethyl group substituted with methoxy groups. This compound is of interest due to its potential biological activities and chemical reactivity.

Synthesis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves several key steps, although detailed protocols are not widely documented in reliable sources. Generally, such compounds are synthesized through reactions involving appropriate precursors, such as substituted pyrimidines and phenethylamines.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamideC23H28N2O5412.47882Not specified
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamideNot explicitly providedApproximately 437.195Potential biological activities
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]-4-methylbenzamideC36H37N3O5591.7Not specified

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